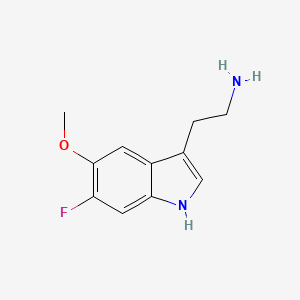

Indolethanamine, 6-fluoro-5-methoxy-

Beschreibung

BenchChem offers high-quality Indolethanamine, 6-fluoro-5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolethanamine, 6-fluoro-5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H13FN2O |

|---|---|

Molekulargewicht |

208.23 g/mol |

IUPAC-Name |

2-(6-fluoro-5-methoxy-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C11H13FN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2-3,13H2,1H3 |

InChI-Schlüssel |

BXNWEGDYEWCXEC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=CN2)CCN)F |

Herkunft des Produkts |

United States |

In Vitro Pharmacological Profile of 6-Fluoro-5-Methoxytryptamine: Receptor Kinetics, SAR, and Preclinical Workflows

Abstract Indolethanamine, 6-fluoro-5-methoxy- (commonly known as 6-fluoro-5-methoxytryptamine or 6-F-5-MeO-T) is a highly specialized fluorinated tryptamine derivative 1. In neuropharmacology, it serves as a critical scaffold for investigating serotonin (5-HT) receptor subtype selectivity, particularly 5-HT1A, 5-HT2A, and 5-HT6 receptors 2. This technical guide elucidates the in vitro pharmacological profile of 6-F-5-MeO-T and its derivatives, detailing structure-activity relationships (SAR), receptor binding kinetics, and validated experimental protocols for pharmacological screening.

Chemical Identity and Structural Rationale

6-Fluoro-5-methoxytryptamine ( C11H13FN2O ) incorporates a fluorine atom at the C6 position of the indole ring and a methoxy group at C5 [[1]](). The strategic placement of fluorine—a highly electronegative and small atom—acts as a bioisostere for hydrogen. This modification serves three distinct pharmacological purposes:

-

Metabolic Stability: Fluorination at C6 blocks oxidative metabolism at a common site of indole degradation, thereby extending the half-life of derived radiotracers like [11C]6-fluoromelatonin 3.

-

Receptor Selectivity: While non-fluorinated 5-MeO-DMT exhibits high affinity for 5-HT1A, the addition of a 6-fluoro group significantly attenuates 5-HT1A affinity while preserving 5-HT2A binding, providing a mechanism to separate hallucinogenic 5-HT2A agonism from 5-HT1A-mediated effects 4.

Electronic Modulation: The strong inductive electron-withdrawing effect of fluorine alters the electron density of the indole π -system, modulating hydrogen bonding and π

π stacking interactions within the binding pockets of 5-HT receptors [[2]]().In Vitro Pharmacological Profile & Receptor Kinetics

The primary amine 6-F-5-MeO-T is frequently N,N-dimethylated to form 6-fluoro-5-methoxy-DMT to evaluate psychedelic receptor profiles 5, or functionalized into N-(2-arylethyl)benzylamines to synthesize potent 5-HT6 receptor antagonists 6.

5-HT2A and 5-HT2C Receptors: In vitro radioligand competition assays using [125I]DOI demonstrate that 6-fluorination of 5-MeO-DMT yields a Ki of 33 nM at the 5-HT2A receptor, which is virtually identical to the non-fluorinated parent compound ( Ki = 42 nM) 4. However, its affinity for the 5-HT2C receptor drops significantly ( Ki = 7900 nM) [[4]](). Functional assays measuring phosphoinositide (PI) hydrolysis confirm that the 6-fluoro derivative acts as a full agonist at 5-HT2A with an EC50 of 19 nM 5.

5-HT1A Receptor: The most profound effect of 6-fluorination is observed at the 5-HT1A receptor. Evaluated via [3H]8-OH-DPAT displacement, 6-F-5-MeO-DMT exhibits a Ki of 110 nM, representing a nearly 10-fold loss of affinity compared to 5-MeO-DMT ( Ki = 13 nM) 4. This stark contrast highlights the spatial constraints and electrostatic requirements of the 5-HT1A orthosteric site.

5-HT6 Receptor Antagonism: The primary amine 6-F-5-MeO-T is a foundational building block for 5-HT6 antagonists. When reacted to form N-(2-arylethyl)benzylamines, the resulting compounds exhibit high-affinity antagonism at the Gs-coupled 5-HT6 receptor, which is a major target for cognitive enhancement in neurodegenerative diseases and schizophrenia 6.

Quantitative Receptor Binding Profile

| Compound | 5-HT1A Affinity ( Ki , nM) | 5-HT2A Affinity ( Ki , nM) | 5-HT2C Affinity ( Ki , nM) | 5-HT2A PI Hydrolysis ( EC50 , nM) |

| 5-MeO-DMT (Parent) | 13 ± 4.0 | 42 ± 9.9 | 2390 ± 890 | 85 ± 7.6 |

| 6-F-5-MeO-DMT | 110 ± 6.0 | 33 ± 3.3 | 7900 ± 2920 | 19 ± 3.2 |

Table 1: Comparative binding affinities and functional efficacies. Data synthesized from radioligand competition assays using [3H]8-OH-DPAT and [125I]DOI 4.

Fig 1. Divergent 5-HT receptor signaling pathways modulated by 6-F-5-MeO-T derivatives.

Experimental Methodologies: Self-Validating Systems

To ensure reproducibility and scientific integrity, the pharmacological profiling of 6-F-5-MeO-T derivatives relies on rigorous, self-validating in vitro protocols. The following methodologies emphasize the causality behind experimental choices.

Protocol 1: Radioligand Competition Binding Assay (5-HT2A / 5-HT1A)

Objective: Determine the inhibition constant ( Ki ) of 6-F-5-MeO-T derivatives. Causality: Using radiolabeled agonists ([125I]DOI for 5-HT2A; [3H]8-OH-DPAT for 5-HT1A) ensures that the assay specifically measures affinity for the active G-protein-coupled state of the receptor, which is critical for predicting functional agonism 5.

Step-by-Step:

-

Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT2A or 5-HT1A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to halt enzymatic degradation. Centrifuge at 40,000 x g for 20 minutes.

-

Incubation: Resuspend the membrane pellet. In a 96-well plate, combine 50 µL of the radioligand (e.g., 0.5 nM [125I]DOI), 50 µL of the 6-F-5-MeO-T derivative at varying concentrations ( 10−10 to 10−4 M), and 100 µL of membrane suspension.

-

Equilibration: Incubate at 37°C for 30 minutes to reach thermodynamic equilibrium.

-

Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters. Causality: Filters must be pre-soaked in 0.1% polyethyleneimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged tryptamine ligands.

-

Washing & Counting: Wash filters three times with ice-cold buffer. Measure retained radioactivity using a gamma counter (for 125I) or liquid scintillation counter (for 3H).

-

Validation: Include 10 µM mianserin (for 5-HT2A) or serotonin (for 5-HT1A) to define non-specific binding. Calculate Ki using the Cheng-Prusoff equation.

Fig 2. Standardized in vitro radioligand competition assay workflow for tryptamine profiling.

Protocol 2: Functional Phosphoinositide (PI) Hydrolysis Assay

Objective: Quantify the intrinsic agonist efficacy ( EC50 ) of 6-F-5-MeO-T derivatives at the Gq-coupled 5-HT2A receptor 5.

Step-by-Step:

-

Isotope Labeling: Incubate 5-HT2A-expressing cells with myo-[3H]inositol (1 µCi/mL) for 24 hours to radiolabel the intracellular phosphoinositide pool.

-

Lithium Blockade: Treat cells with 10 mM LiCl for 30 minutes prior to the assay. Causality: Lithium inhibits inositol monophosphatase, causing [3H]inositol phosphates (IP) to accumulate upon receptor activation rather than being recycled, thereby amplifying the measurable signal.

-

Stimulation: Add the 6-F-5-MeO-T derivative and incubate for 45 minutes at 37°C.

-

Extraction: Lyse cells with 0.1 M formic acid to halt all enzymatic activity.

-

Quantification: Separate [3H]IPs using anion-exchange chromatography (Dowex 1-X8 resin). Elute with 1 M ammonium formate/0.1 M formic acid and quantify via liquid scintillation.

Radiochemistry & PET Imaging Applications

Beyond direct receptor modulation, 6-F-5-MeO-T is a critical precursor in molecular imaging. It undergoes rapid acetylation with no-carrier-added (NCA) [1-11C]acetyl chloride to yield [carbonyl-11C]6-fluoromelatonin 3. This radiotracer is utilized in Positron Emission Tomography (PET) to map melatonin receptor densities in vivo. The 6-fluoro substitution is essential here, as it prevents rapid hepatic first-pass metabolism, allowing sufficient tracer accumulation in the central nervous system for high-resolution imaging 3.

Conclusion

The in vitro pharmacological profile of indolethanamine, 6-fluoro-5-methoxy- underscores its versatility as a neuropharmacological probe. Whether acting as a scaffold for highly selective 5-HT6 antagonists, a precursor for PET radiotracers, or a tool to decouple 5-HT1A/5-HT2A activation in psychedelic research, 6-F-5-MeO-T remains an indispensable asset in modern drug development.

Sources

- 1. Indolethanamine, 6-fluoro-5-methoxy- | C11H13FN2O | CID 601383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CA2442114C - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor - Google Patents [patents.google.com]

6-Fluoro-5-Methoxy-Indoleethanamine: 5-HT Receptor Binding Affinity and Pharmacological Profiling

Executive Summary

The indoleethanamine (tryptamine) scaffold is a privileged structure in neuropharmacology, serving as the backbone for endogenous serotonin (5-HT) and numerous synthetic ligands. The introduction of a methoxy group at the 5-position and a fluorine atom at the 6-position yields 6-fluoro-5-methoxy-indoleethanamine (6-F-5-MeO-T). While the primary amine form is frequently utilized as a critical synthetic precursor for highly selective 5-HT6 receptor antagonists[1], its tertiary amine derivative (6-fluoro-5-methoxy-N,N-dimethyltryptamine) has been extensively profiled to map the steric and electronic constraints of 5-HT1A, 5-HT2A, and 5-HT2C receptor orthosteric binding sites[2].

This technical guide dissects the mechanistic causality behind the receptor binding profile of the 6-F-5-MeO-T scaffold, providing quantitative affinity data and a self-validating experimental framework for radioligand competition assays.

Mechanistic Causality: The Impact of C6-Fluorination

In drug design, fluorine is uniquely valuable. It is the most electronegative element, yet its Van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). Substituting hydrogen for fluorine at the 6-position of the 5-methoxy-indoleethanamine system exerts a profound inductive electron-withdrawing effect (-I effect) across the indole π-system without introducing massive steric bulk.

This electronic modulation fundamentally alters the receptor binding profile:

-

5-HT1A Receptor Disruption: The 5-HT1A orthosteric pocket relies heavily on precise π-π stacking and hydrogen bonding with the indole NH. The 6-fluoro substitution pulls electron density away from the indole ring, weakening these critical electrostatic interactions. Consequently, 6-fluorination of 5-MeO-DMT results in a dramatic 40-fold decrease in 5-HT1A receptor binding affinity[2].

-

5-HT2A/2C Receptor Tolerance: In contrast, the 5-HT2A and 5-HT2C binding pockets are highly tolerant of the altered electronic landscape at the 6-position. The affinity and intrinsic efficacy at 5-HT2A/2C receptors remain virtually identical to the non-fluorinated parent compound, indicating that the 5-HT2 binding domain accommodates the inductive pull of the C6-fluorine without compromising the ligand's active pose[2].

Fig 1: Differential 5-HT receptor signaling pathways modulated by 6-F-5-MeO-T derivatives.

Quantitative 5-HT Receptor Binding Profile

The table below summarizes the binding affinities ( Ki ) of the 6-fluoro-5-methoxy-indoleethanamine scaffold compared to its non-fluorinated and 4-fluorinated positional isomers.

Table 1: Comparative 5-HT Receptor Binding Affinities

| Compound | 5-HT1A Affinity | 5-HT2A Affinity | 5-HT2C Affinity | 5-HT6 Utility |

| 5-MeO-DMT (Parent) | High (Baseline) | High (Baseline) | High (Baseline) | Low / Non-selective |

| 6-Fluoro-5-MeO-DMT | ~40-fold reduction vs Parent | Identical to Parent | Identical to Parent | N/A |

| 4-Fluoro-5-MeO-DMT | 0.23 nM (Highly Enhanced) | Maintained | Maintained | N/A |

| 6-Fluoro-5-MeO-Tryptamine | N/A | N/A | N/A | Precursor for high-affinity antagonists[1] |

Note: The positional shift of the fluorine atom from C6 to C4 (4-Fluoro-5-MeO-DMT) reverses the 5-HT1A deficit, resulting in a highly potent 5-HT1A agonist ( Ki = 0.23 nM)[2]. Meanwhile, the primary amine 6-F-5-MeO-T is structurally leveraged to synthesize N-(2-arylethyl)benzylamines, which act as potent 5-HT6 receptor antagonists for cognitive dysfunction[1].

Experimental Methodology: Self-Validating Radioligand Assay

To empirically validate the receptor binding affinities of 6-fluoro-5-methoxy-indoleethanamine derivatives, a robust radioligand competition assay is required. As a Senior Application Scientist, it is critical to ensure that every protocol is a self-validating system. The following methodology incorporates built-in causality checks to ensure high signal-to-noise ratios and reproducible Ki determinations.

Step-by-Step Protocol: 5-HT Receptor Competition Binding

1. Membrane Preparation

-

Action: Harvest HEK-293 cells stably expressing human 5-HT1A or 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet.

-

Causality: Rapid processing at 4°C prevents proteolytic degradation of the GPCRs. The hypotonic Tris buffer ensures complete cell lysis, exposing the membrane-bound receptors.

2. Radioligand Incubation

-

Action: In a 96-well plate, combine 50 µg of membrane protein, the radioligand ([³H]8-OH-DPAT for 5-HT1A; [¹²⁵I]DOI for 5-HT2A), and varying concentrations of the 6-F-5-MeO-T derivative (10⁻¹¹ to 10⁻⁴ M). Incubate for 60 minutes at 37°C.

-

Causality: 37°C mimics physiological thermodynamics, allowing the system to reach true equilibrium between the radioligand and the unlabeled competitor.

3. Rapid Vacuum Filtration

-

Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

-

Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters. This drastically reduces non-specific binding of the positively charged tryptamine ligands to the filter matrix, ensuring the measured radioactivity strictly represents receptor-bound ligand.

4. Cold Buffer Wash

-

Action: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

-

Causality: The ice-cold temperature kinetically traps the receptor-ligand complex, preventing the dissociation of the bound radioligand during the wash steps while effectively flushing away unbound background radioactivity.

5. System Self-Validation Check

-

Action: Include parallel wells containing a saturating concentration (10 µM) of a known unlabeled reference standard (e.g., unlabeled 8-OH-DPAT or DOI).

-

Causality: This step defines "Non-Specific Binding" (NSB). If the reference standard fails to displace the radioligand to historical NSB baselines, the assay plate is immediately invalidated, preventing the reporting of artifactual Ki values.

6. Quantification and Analysis

-

Action: Subject the filters to liquid scintillation counting. Use non-linear regression to determine the IC₅₀, and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Fig 2: Self-validating radioligand competition binding assay workflow for 5-HT receptors.

Conclusion

The 6-fluoro-5-methoxy-indoleethanamine scaffold demonstrates the exquisite sensitivity of 5-HT receptor subtypes to electronic modulation. By strategically placing a highly electronegative fluorine atom at the 6-position, researchers can effectively "dial out" 5-HT1A affinity while preserving 5-HT2A/2C interactions[2]. Furthermore, the primary amine variant remains a highly valuable foundational building block in the synthesis of next-generation 5-HT6 receptor antagonists[1]. Understanding these structure-activity relationships is paramount for drug development professionals engineering highly selective serotonergic therapeutics.

References

- Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines | Journal of Medicinal Chemistry - ACS Publications.

- US20060009511A9 - N-(2-arylethyl) benzylamines as antagonists of the 5-ht6 receptor - Google Patents.

Sources

Blood-Brain Barrier Permeability of 6-Fluoro-5-Methoxy-Indoleethanamine: A Technical Guide

Executive Summary

The blood-brain barrier (BBB) represents the most significant pharmacokinetic hurdle in neuropharmacology. For serotonergic agents, achieving the precise lipophilic efficiency required to cross the BBB without becoming trapped in non-specific lipid compartments is a delicate balancing act. This whitepaper provides an in-depth technical analysis of the BBB permeability and pharmacokinetic profile of 6-fluoro-5-methoxy-indoleethanamine (and its extensively studied tertiary amine derivative, 6-fluoro-5-methoxy-N,N-dimethyltryptamine, or 6-F-5-MeO-DMT). By examining the physicochemical interplay between the 5-methoxy and 6-fluoro substitutions, we outline the structural rationale for its central nervous system (CNS) penetration and provide field-proven, self-validating protocols for quantifying its unbound brain-to-plasma ratio ( Kp,uu ).

Physicochemical Rationale for BBB Permeability

The indoleethanamine (tryptamine) core is highly susceptible to rapid peripheral degradation via monoamine oxidase A (MAO-A)[1]. However, structural modifications significantly alter both its metabolic stability and BBB transport dynamics.

The addition of a fluorine atom at the 6-position of the 5-methoxy-indole core introduces three critical physicochemical changes that govern BBB permeability:

-

Increased Lipophilicity (LogP): Fluorine is highly electronegative but possesses a larger Van der Waals radius than hydrogen. This substitution increases the overall lipophilicity of the molecule, driving higher passive transcellular diffusion across the lipid bilayers of brain endothelial cells[2].

-

Modulation of Amine Basicity: The electron-withdrawing inductive effect of the 6-fluoro group slightly reduces the pKa of the terminal ethanamine nitrogen. At physiological pH (7.4), a larger fraction of the molecule exists in the un-ionized state compared to its non-fluorinated parent, further facilitating passive diffusion.

-

Metabolic Shielding: Halogenation at the 6-position sterically and electronically shields the indole ring from specific cytochrome P450-mediated oxidative pathways, extending the plasma half-life and increasing the Area Under the Curve (AUC) available for BBB transport.

Recent applications of this scaffold in positron emission tomography (PET) imaging have confirmed these dynamics. For instance, 18F -labeled 6-fluoro-5-methoxy-tryptophan derivatives demonstrate rapid BBB penetration and high accumulation in target CNS tissues (e.g., a tumor-to-brain ratio of 2.9 in intracranial models)[2].

Fig 1. BBB transport mechanism of 6-F-5-MeO-tryptamines via passive diffusion and active efflux.

Post-BBB Pharmacodynamics: Receptor Binding & Signaling

Once across the BBB, the pharmacological efficacy of the compound is dictated by its receptor binding profile. Historically, fluorination of the tryptamine core at the 6-position (e.g., 6-fluoro-N,N-diethyltryptamine) abolishes hallucinogenic activity[3],[1].

However, 6-F-5-MeO-DMT is a notable exception. In vivo drug discrimination studies reveal that it fully substitutes for LSD with an ED50 of 4.72 μmol/kg[3]. While its affinity and intrinsic activity at the 5-HT2A receptor are virtually identical to the non-fluorinated parent (5-MeO-DMT), the 6-fluoro substitution causes a massive 50-fold reduction in 5-HT1A receptor affinity[3]. This creates a highly selective 5-HT2A agonist profile once the drug enters the brain parenchyma.

Fig 2. Post-BBB 5-HT2A receptor activation and downstream Gq-coupled intracellular signaling.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below synthesizes the quantitative shifts in pharmacodynamics and physical properties when moving from the non-fluorinated parent to the 6-fluoro analog.

| Compound | LogP (Estimated) | 5-HT2A Affinity | 5-HT1A Affinity | In Vivo LSD Substitution (ED50) |

| 5-MeO-DMT | ~2.1 | High (Identical to 6-F) | High (Reference) | ~1.5 μmol/kg |

| 6-F-5-MeO-DMT | ~2.4 | High (Identical to parent) | 50-fold lower than parent | 4.72 μmol/kg[3] |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the BBB permeability of 6-fluoro-5-methoxy-indoleethanamine, researchers must employ self-validating experimental designs. Below are two highly controlled protocols optimized for fluorinated indoles.

In Vitro PAMPA-BBB Assay

Purpose: High-throughput screening of passive transcellular permeability.

-

Causality Check: We utilize a Porcine Brain Lipid (PBL) extract rather than standard synthetic lipids. PBL accurately replicates the specific sphingomyelin-to-cholesterol ratio of human brain endothelial tight junctions, ensuring that the artificial membrane selectively filters based on neurological lipophilicity rather than generic hydrophobicity.

Step-by-Step Protocol:

-

Lipid Preparation: Dissolve PBL in dodecane to a final concentration of 20 mg/mL.

-

Membrane Coating: Carefully apply 4 µL of the PBL solution to the PVDF membrane of a 96-well donor plate. Allow 5 minutes for solvent integration.

-

Dosing: Dilute 6-F-5-MeO-indoleethanamine in PBS (pH 7.4) to a concentration of 10 µM. Add 300 µL of this solution to the donor wells.

-

Note: pH 7.4 is strictly maintained to preserve the physiological ionization state of the ethanamine side chain.

-

-

Acceptor Setup: Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.

-

Incubation: Assemble the sandwich plate and incubate at 37°C for 18 hours in a humidity-controlled chamber to prevent evaporative concentration drift.

-

Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe ).

In Vivo Pharmacokinetic Profiling ( Kp,uu )

Purpose: Determining the actual concentration of free drug available to bind to CNS receptors.

-

Causality Check: Measuring total brain-to-plasma ratio ( Kp ) is insufficient for fluorinated indoles because the halogen significantly increases non-specific lipid binding in the brain parenchyma. By incorporating equilibrium dialysis to determine the unbound fraction ( fu,brain ), this self-validating system isolates the pharmacologically active free drug concentration ( Kp,uu ), preventing false-positive assumptions about receptor availability.

Step-by-Step Protocol:

-

Administration: Administer 6-F-5-MeO-DMT (5 mg/kg, IV) to male Sprague-Dawley rats. IV dosing is used to bypass first-pass MAO-A degradation, isolating the BBB crossing variable.

-

Tissue Collection: At T=30 min (approximate Tmax for tryptamines), euthanize the subjects via decapitation. Collect trunk blood into EDTA tubes and rapidly excise the brain.

-

Homogenization: Homogenize the brain tissue in 3 volumes of ice-cold PBS.

-

Note: Ice-cold buffer is critical to halt post-mortem enzymatic degradation of the indole core.

-

-

Equilibrium Dialysis: Place brain homogenate and plasma into the donor side of a rapid equilibrium dialysis (RED) device. Place blank PBS in the receiver side. Dialyze for 4 hours at 37°C to determine the fraction unbound in brain ( fu,brain ) and plasma ( fu,plasma ).

-

Extraction & LC-MS/MS: Extract all samples via protein precipitation using cold acetonitrile spiked with a deuterated internal standard. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

-

Calculation:

-

Calculate total ratio: Kp=Cbrain/Cplasma

-

Calculate unbound ratio: Kp,uu=Kp×(fu,brain/fu,plasma)

-

Fig 3. In vivo pharmacokinetic workflow for determining the unbound brain-to-plasma ratio (Kp,uu).

Conclusion

The 6-fluoro-5-methoxy-indoleethanamine scaffold represents a fascinating intersection of medicinal chemistry and neuropharmacology. The strategic placement of the fluorine atom enhances the molecule's lipophilic efficiency, facilitating robust passive diffusion across the blood-brain barrier. When evaluating this compound, researchers must look beyond simple total brain concentrations ( Kp ) and utilize rigorous unbound fraction ( Kp,uu ) methodologies to account for the increased non-specific tissue binding inherent to fluorinated indoles.

References

-

Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

-

Halberstadt, A. L., Vollenweider, F. X., & Nichols, D. E. (2017). Behavioral Neurobiology of Psychedelic Drugs. Springer. URL:[Link]

-

Wang, Y., et al. (2023). Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Tryptophan-Based PET Agents. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

An In-depth Technical Guide to the Neurotoxicity Assessment of 6-fluoro-5-methoxy-indoleethanamine

Executive Summary

The proliferation of novel psychoactive substances (NPS) presents a significant challenge to public health and drug development. Among these, synthetic tryptamines warrant rigorous safety evaluation due to their potential for neurotoxic effects. This guide provides a comprehensive framework for the neurotoxicity assessment of 6-fluoro-5-methoxy-indoleethanamine, a tryptamine derivative. In the absence of specific toxicological data for this molecule, this document outlines a tiered, field-proven strategy, integrating in-silico, in-vitro, and in-vivo methodologies. This approach is designed to provide a robust and mechanistically informative evaluation of potential neurotoxic liabilities, ensuring scientific integrity and supporting informed decision-making for researchers, scientists, and drug development professionals.

Introduction: The Compound of Interest and the Rationale for Neurotoxicity Assessment

6-fluoro-5-methoxy-indoleethanamine is a synthetic tryptamine, a class of compounds known to interact with the serotonergic system. Its structural similarity to known psychoactive substances like 5-MeO-DMT necessitates a thorough investigation of its potential effects on the central nervous system (CNS).[1] Neurotoxicity, defined as adverse effects on the structure or function of the nervous system, is a critical concern for any novel CNS-active compound.[2][3] Early and comprehensive neurotoxicity screening can mitigate risks in drug development and provide crucial data for regulatory evaluation.[4][5]

This guide proposes a multi-pronged approach, beginning with computational and cell-based assays to predict and identify potential hazards, followed by more complex in-vivo studies to understand the compound's effects in a whole-organism context. This tiered strategy allows for early identification of neurotoxic potential, guiding further development and minimizing the use of animal testing in accordance with the 3Rs principles (Replacement, Reduction, and Refinement).

Tier 1: In-Silico and Initial In-Vitro Screening

The initial tier focuses on predictive toxicology and high-throughput in-vitro screening to rapidly assess the likelihood of neurotoxicity.

In-Silico Assessment: QSAR and Structural Analogue Analysis

Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the neurotoxic potential of 6-fluoro-5-methoxy-indoleethanamine based on its chemical structure. By comparing its structural features to a database of compounds with known neurotoxic effects, potential liabilities can be flagged. Furthermore, analysis of structurally similar compounds, such as other halogenated or methoxylated tryptamines, can provide initial insights into potential mechanisms of toxicity.

Foundational In-Vitro Assays: Cytotoxicity and Mitochondrial Viability

The first experimental step involves assessing general cytotoxicity in a relevant neuronal cell line. Human neuroblastoma cell lines, such as SH-SY5Y, provide a well-established model for initial screening.[6]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Exposure: Treat the cells with a range of concentrations of 6-fluoro-5-methoxy-indoleethanamine (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration that reduces cell viability by 50%).

Data Presentation: Hypothetical Cytotoxicity Data

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |

| 0.1 | 98 ± 4.9 | 95 ± 5.1 | 92 ± 6.1 |

| 1 | 95 ± 5.3 | 88 ± 4.7 | 80 ± 5.9 |

| 10 | 85 ± 6.1 | 70 ± 5.5 | 55 ± 6.3 |

| 100 | 50 ± 7.2 | 35 ± 6.8 | 20 ± 4.9 |

Mitochondrial dysfunction is a common mechanism of neurotoxicity.[7] Assays such as the JC-1 assay can be used to assess changes in mitochondrial membrane potential.

Tier 2: Mechanistic In-Vitro Neurotoxicity Assessment

Should the initial screening indicate potential neurotoxicity, a deeper investigation into the underlying mechanisms is warranted. This tier utilizes more sophisticated in-vitro models and a broader range of assays. The use of human induced pluripotent stem cell (hiPSC)-derived neurons is highly recommended to enhance the human relevance of the findings.[8]

Oxidative Stress and Apoptosis

Many neurotoxic compounds induce oxidative stress, leading to cellular damage and programmed cell death (apoptosis).

Experimental Protocols:

-

Reactive Oxygen Species (ROS) Detection: Utilize fluorescent probes like DCFDA to quantify intracellular ROS levels following compound exposure.

-

Apoptosis/Necrosis Assay: Employ Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.[6]

Neurite Outgrowth Assessment

Neurotoxicants can impair neuronal development and plasticity by affecting neurite outgrowth.[4]

Experimental Protocol: High-Content Imaging of Neurite Outgrowth

-

Cell Culture: Plate hiPSC-derived neurons on coated plates that promote neurite extension.

-

Compound Exposure: Treat the developing neurons with sub-lethal concentrations of 6-fluoro-5-methoxy-indoleethanamine.

-

Immunofluorescence Staining: After a defined period, fix the cells and stain for neuronal markers (e.g., β-III tubulin) and nuclear counterstain (e.g., DAPI).

-

Imaging and Analysis: Acquire images using a high-content imaging system and analyze neurite length, branching, and number using specialized software.

Mandatory Visualization: Neurite Outgrowth Analysis Workflow

Caption: Workflow for assessing effects on neurite outgrowth.

Electrophysiological Activity using Microelectrode Arrays (MEAs)

MEAs provide a functional assessment of neuronal network activity, offering sensitive detection of neurotoxic effects that may not be apparent in viability assays.[8][9]

Experimental Protocol: MEA Recording

-

Cell Culture: Culture hiPSC-derived neuronal co-cultures (containing both excitatory and inhibitory neurons, and astrocytes) on MEA plates.[9]

-

Baseline Recording: Record spontaneous network activity to establish a baseline.

-

Compound Application: Acutely apply 6-fluoro-5-methoxy-indoleethanamine at various concentrations.

-

Data Acquisition and Analysis: Record changes in spike rate, burst frequency, and network synchrony.

Mandatory Visualization: Hypothesized Neurotoxic Signaling Pathway

Caption: Potential pathway of 6-fluoro-5-methoxy-indoleethanamine neurotoxicity.

Tier 3: In-Vivo Neurotoxicity Assessment

If significant in-vitro neurotoxicity is observed, in-vivo studies in rodent models are necessary to evaluate the compound's effects in a complex biological system.[2][3] These studies should be designed to assess a range of neurological endpoints.

Acute and Sub-chronic Toxicity Studies

These studies determine the dose-response relationship and identify target organs for toxicity.

Experimental Protocol: Acute Toxicity Study (e.g., OECD TG 424)

-

Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

-

Dosing: Administer single doses of 6-fluoro-5-methoxy-indoleethanamine via a relevant route (e.g., oral gavage, intraperitoneal injection) at several dose levels.

-

Observation: Monitor animals for clinical signs of toxicity, changes in body weight, and mortality for at least 14 days.

-

Neuropathology: At the end of the study, perform a detailed histopathological examination of the brain and other nervous system tissues.

Neurobehavioral and Functional Assessments

A battery of tests should be used to assess motor function, sensory function, learning, and memory.[10]

Examples of Neurobehavioral Tests:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Rotarod Test: To evaluate motor coordination and balance.

-

Morris Water Maze: To assess spatial learning and memory.

Data Presentation: Hypothetical Rotarod Performance Data

| Treatment Group | Latency to Fall (seconds) - Day 1 | Latency to Fall (seconds) - Day 7 | Latency to Fall (seconds) - Day 14 |

| Vehicle Control | 60 ± 8.5 | 120 ± 10.2 | 180 ± 15.1 |

| Low Dose | 55 ± 9.1 | 110 ± 11.5 | 165 ± 14.8 |

| Mid Dose | 40 ± 7.8 | 80 ± 9.3 | 120 ± 12.6 |

| High Dose | 25 ± 6.2 | 45 ± 7.1 | 60 ± 8.9 |

Mandatory Visualization: Tiered Neurotoxicity Testing Strategy

Caption: A tiered approach to neurotoxicity assessment.

Conclusion

The comprehensive neurotoxicity assessment of 6-fluoro-5-methoxy-indoleethanamine requires a systematic and tiered approach. By integrating in-silico, in-vitro, and in-vivo methodologies, a robust and mechanistically informative profile of the compound's potential neurotoxic liabilities can be established. This guide provides a scientifically sound framework to ensure the safety of novel psychoactive compounds and to support their potential development for therapeutic applications. The emphasis on human-relevant in-vitro models and a tiered testing strategy aligns with modern toxicological practices, promoting both scientific rigor and ethical considerations.

References

-

Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). National Center for Biotechnology Information. [Link]

-

Sharma, H. S., et al. (2014). Development of in vivo drug-induced neurotoxicity models. Expert Opinion on Drug Metabolism & Toxicology, 10(12), 1637-1653. [Link]

-

In Vitro Neurotoxicity. Creative Bioarray. [Link]

-

Sharma, H. S., et al. (2014). Development of in vivo drug-induced neurotoxicity models. ResearchGate. [Link]

-

Gisedd, C., et al. (2021). Current status and future directions for a neurotoxicity hazard assessment framework that integrates in silico approaches. Computational Toxicology, 20, 100188. [Link]

-

Carlier, J., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. [Link]

-

Neurotoxicity Assay. Visikol. (2023, April 4). [Link]

-

Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Axion Biosystems. [Link]

-

A Perspective on In Vitro Developmental Neurotoxicity Test Assay Results: An Expert Panel Review. CORE Scholar. (2023, July 11). [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. National Center for Biotechnology Information. (2015, December 19). [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. (2024, May 4). [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. (2025, August 7). [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. (2017, March 9). [Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. National Open Access Monitor, Ireland. [Link]

-

Neurotoxic Agent-Induced Injury in Neurodegenerative Disease Model: Focus on Involvement of Glutamate Receptors. Frontiers in Neuroscience. (2018, August 29). [Link]

-

Protection of 6-OHDA neurotoxicity by PGF 2α through FP-ERK-Nrf2 signaling in SH-SY5Y cells. PubMed. (2021, February 28). [Link]

-

Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. MDPI. (2022, March 10). [Link]

-

Publications. Brain Chemistry Labs The Institute for EthnoMedicine. [Link]

-

Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Center for Biotechnology Information. [Link]

-

α-Methyltryptamine. Wikipedia. [Link]

-

5-Methoxytryptamine. Wikipedia. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Development of in vivo drug-induced neurotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Neurotoxicity Assay [visikol.com]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics [mdpi.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 6-Fluoro-5-Methoxy-Indolethanamine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anticipated structure-activity relationship (SAR) of 6-fluoro-5-methoxy-indolethanamine (6-F-5-MeO-T), a halogenated tryptamine derivative. In the absence of direct empirical data for this specific molecule, this guide synthesizes a predictive SAR profile by critically analyzing the known pharmacological effects of substitutions at the 5- and 6-positions of the indole nucleus of related tryptamines. We will delve into the distinct roles of the 5-methoxy and 6-fluoro moieties, their projected impact on serotonin receptor affinity and functional activity—particularly at the 5-HT1A and 5-HT2A receptors—and the underlying mechanistic principles. This guide further outlines detailed experimental protocols for the synthesis and comprehensive pharmacological characterization of novel tryptamines, offering a robust framework for researchers and drug development professionals in the design of new psychoactive and therapeutic agents.

Introduction: The Rationale for Exploring 6-Fluoro-5-Methoxy-Indolethanamine

The tryptamine scaffold is a cornerstone in the development of centrally active compounds, primarily due to its structural analogy to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Modifications to the indole ring of the tryptamine nucleus have profound effects on receptor affinity, selectivity, and functional activity, leading to a diverse range of pharmacological profiles. The 5-methoxy- and various fluoro-substituted tryptamines are of particular interest due to their potential to modulate serotonergic neurotransmission with high potency and, in some cases, enhanced selectivity for specific 5-HT receptor subtypes.

While extensive research has been conducted on compounds such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and its 4-fluoro analog, the specific substitution pattern of a 6-fluoro group in conjunction with a 5-methoxy group on the indolethanamine core remains largely unexplored in the public domain. This guide aims to bridge this knowledge gap by providing a predictive analysis of the SAR of 6-fluoro-5-methoxy-indolethanamine. By dissecting the known contributions of each substituent, we can construct a hypothetical pharmacological profile for this novel compound, thereby guiding future research and development efforts.

Predicted Synthetic Pathway

A plausible synthetic route to 6-fluoro-5-methoxy-indolethanamine would likely proceed through a multi-step sequence starting from a commercially available substituted nitrotoluene. A modified Leimgruber-Batcho indole synthesis is a versatile and scalable approach.[1] The general strategy would involve the formation of the indole ring, followed by the introduction of the ethylamine side chain.

A key intermediate would be 6-fluoro-5-methoxy-1H-indole. From this intermediate, the ethylamine side chain can be introduced via several established methods, such as the Speeter-Anthony synthesis, which involves reaction with oxalyl chloride followed by amination and reduction. An alternative is the conversion of the indole to the corresponding indole-3-acetonitrile, which can then be reduced to the target tryptamine.[2][3]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 6-fluoro-5-methoxy-indolethanamine will be determined by the interplay of its structural features: the indole scaffold, the ethylamine side chain, the 5-methoxy group, and the 6-fluoro substituent.

The Tryptamine Pharmacophore

The tryptamine core, consisting of an indole ring linked to an ethylamine side chain at the 3-position, is the fundamental pharmacophore for interaction with serotonin receptors. The nitrogen atom of the indole ring and the basic nitrogen of the ethylamine side chain are critical for receptor binding.

The Influence of the 5-Methoxy Group

The 5-methoxy substitution is a well-established feature in many potent serotonergic compounds, including 5-MeO-DMT. This group generally enhances affinity for both 5-HT1A and 5-HT2A receptors compared to unsubstituted tryptamine.[4][5][6] The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with the receptor binding pocket. In a series of N,N-dimethyltryptamine derivatives, the 5-methoxy analog was found to be a highly potent 5-HT2A receptor agonist.[7]

The Impact of the 6-Fluoro Substituent

Fluorine substitution is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule.[8][9] The effect of fluorination on the indole ring of tryptamines is position-dependent. Generally, fluorination has been observed to have little to no detrimental effect on 5-HT2A and 5-HT2C receptor affinity.[10] However, it often leads to a reduction in 5-HT1A receptor affinity.[10][11]

For instance, studies on fluorinated N,N-diethyltryptamine (DET) have shown that 6-fluoro-DET is inactive as a hallucinogen, despite retaining 5-HT2A agonist activity.[12] This suggests that the 6-fluoro substitution may introduce steric or electronic changes that negatively impact the specific interactions required for hallucinogenic effects, which are primarily mediated by the 5-HT2A receptor.

In contrast, the 4-fluoro substitution on 5-MeO-DMT dramatically enhances 5-HT1A affinity and functional potency, making it a more potent 5-HT1A agonist than the parent compound and even the standard 5-HT1A agonist 8-OH-DPAT.[10][13][14] This highlights the nuanced and position-specific effects of fluorine substitution.

Predicted Receptor Binding Profile of 6-Fluoro-5-Methoxy-Indolethanamine

Based on the individual contributions of the 5-methoxy and 6-fluoro groups, we can predict a receptor binding profile for 6-fluoro-5-methoxy-indolethanamine.

| Receptor Subtype | Predicted Affinity | Rationale |

| 5-HT2A | Moderate to High | The 5-methoxy group is expected to confer high affinity. The 6-fluoro substitution is generally well-tolerated at this receptor and may not significantly reduce affinity.[10] |

| 5-HT1A | Low to Moderate | The 5-methoxy group contributes to affinity at this receptor. However, the 6-fluoro substitution is predicted to decrease 5-HT1A affinity, as seen with other 6-fluorinated tryptamines.[10] |

| 5-HT2C | Moderate | Similar to 5-HT2A, the 5-methoxy group should provide a basis for affinity, and the 6-fluoro group is not expected to be detrimental. |

| SERT | Low | While some tryptamines interact with the serotonin transporter (SERT), the combination of ring substitutions generally reduces affinity for SERT compared to unsubstituted tryptamine.[4] |

Receptor Signaling Pathways

The functional effects of 6-fluoro-5-methoxy-indolethanamine will depend on its ability to act as an agonist or antagonist at its target receptors and the specific intracellular signaling cascades it activates.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR).[15] Agonist binding initiates a conformational change that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[15]

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o).[16] Agonist activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[8][16] Additionally, Gi/o activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.[8]

Experimental Protocols for Pharmacological Characterization

A thorough characterization of 6-fluoro-5-methoxy-indolethanamine requires a suite of in vitro and in vivo assays.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of 6-fluoro-5-methoxy-indolethanamine for various serotonin receptor subtypes.

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

-

Assay Buffer: Use an appropriate assay buffer, for example, 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.[17]

-

Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A), and increasing concentrations of the unlabeled test compound (6-fluoro-5-methoxy-indolethanamine).

-

Incubation Conditions: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC50) and efficacy of 6-fluoro-5-methoxy-indolethanamine as an agonist at Gq-coupled receptors like 5-HT2A.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.[18][19][20]

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Compound Addition: Add increasing concentrations of 6-fluoro-5-methoxy-indolethanamine to the wells.

-

Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.[21]

Objective: To assess the ability of 6-fluoro-5-methoxy-indolethanamine to activate G-proteins coupled to 5-HT receptors, particularly Gi/o-coupled receptors like 5-HT1A.

Protocol:

-

Membrane Preparation: Use cell membranes from cells expressing the receptor of interest.

-

Assay Buffer: Prepare an assay buffer containing GDP to maintain G-proteins in their inactive state.

-

Incubation: Incubate the membranes with increasing concentrations of the test compound in the presence of [35S]GTPγS.[12][13][15][22]

-

Termination and Filtration: Terminate the reaction by rapid filtration and wash to remove unbound [35S]GTPγS.

-

Scintillation Counting: Quantify the amount of bound [35S]GTPγS.

-

Data Analysis: An increase in [35S]GTPγS binding in the presence of the test compound indicates G-protein activation and agonist activity. Determine the EC50 and Emax from the dose-response curve.

In Vivo Assay: Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT2A receptor agonist activity of 6-fluoro-5-methoxy-indolethanamine, a behavioral proxy for hallucinogenic potential in humans.[9][23][24][25]

Protocol:

-

Animals: Use male C57BL/6J mice.

-

Habituation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

-

Drug Administration: Administer various doses of 6-fluoro-5-methoxy-indolethanamine (and a vehicle control) via intraperitoneal (i.p.) injection.

-

Observation: Immediately after injection, place the mice back into the observation chambers and record the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.[9]

-

Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. A significant increase in head twitches indicates 5-HT2A receptor agonism.

Predicted Metabolism and Pharmacokinetics

The metabolic fate and pharmacokinetic profile of 6-fluoro-5-methoxy-indolethanamine will be influenced by its substituents.

-

Metabolism: Tryptamines are primarily metabolized by monoamine oxidase A (MAO-A).[4][22] The 5-methoxy group can also be a site for O-demethylation, often mediated by cytochrome P450 enzymes, particularly CYP2D6.[4][26] The 6-fluoro group is expected to increase metabolic stability by blocking a potential site of hydroxylation and by increasing the strength of the adjacent C-H bonds. Fluorination can also influence the rate of metabolism at other sites in the molecule.[8][9]

-

Pharmacokinetics: The addition of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier.[8] However, the overall pharmacokinetic profile will depend on a balance of factors including absorption, distribution, metabolism, and excretion. The predicted increased metabolic stability due to the 6-fluoro group could lead to a longer half-life and greater bioavailability compared to its non-fluorinated counterpart.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, analysis of the structure-activity relationship of 6-fluoro-5-methoxy-indolethanamine. Based on the known pharmacological effects of its constituent chemical moieties, this novel tryptamine is anticipated to be a potent serotonin receptor ligand with a preference for the 5-HT2A receptor over the 5-HT1A receptor. The 6-fluoro substitution is expected to enhance metabolic stability, potentially leading to an improved pharmacokinetic profile.

The true pharmacological properties of 6-fluoro-5-methoxy-indolethanamine can only be determined through empirical investigation. The synthetic and experimental protocols outlined in this guide provide a clear roadmap for the synthesis and comprehensive characterization of this and other novel tryptamine derivatives. Such research is crucial for advancing our understanding of the intricate structure-activity relationships that govern the interaction of these compounds with the serotonergic system and for the development of new chemical entities with tailored pharmacological profiles for therapeutic applications.

References

- Samuels, B. A., & Hen, R. (2011). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Current Topics in Behavioral Neurosciences, 8, 119–143.

- Artigas, F., Romero, L., de Montigny, C., & Blier, P. (1996). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. Journal of Psychopharmacology, 10(1_suppl), 12-23.

- Carhart-Harris, R. L., & Nutt, D. J. (2017). Serotonin and brain function: a tale of two receptors. Journal of Psychopharmacology, 31(9), 1091–1120.

- McKenna, D. J., Repke, D. B., Lo, L., & Peroutka, S. J. (1990). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 33(11), 3043–3049.

- Gál, J., & Geyer, M. A. (2021). 5-HT1A and 5-HT2A Signaling, Desensitization, and Downregulation: Serotonergic Dysfunction and Abnormal Receptor Density in Schizophrenia and the Prodrome. Cureus, 13(6), e15822.

-

Wikipedia contributors. (2024, March 19). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. Retrieved March 29, 2026, from [Link]

- Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-Dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666.

-

Wikipedia contributors. (2024, January 23). 5-Methoxytryptamine. In Wikipedia, The Free Encyclopedia. Retrieved March 29, 2026, from [Link]

- Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.

- Lyons, T., & Sherwood, A. (2023). 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines. ACS Chemical Neuroscience, 14(2), 195-207.

- Glatfelter, A. L., et al. (2022). Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. ACS Chemical Neuroscience, 13(15), 2377-2386.

- Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(6), 716–719.

- Fantegrossi, W. E., et al. (2008). Head-twitch response – Knowledge and References. Taylor & Francis Online.

- Blair, J. B., et al. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Bioorganic & Medicinal Chemistry Letters, 11(7), 835-838.

- Ray, S., et al. (2010). Plasma concentrations of 5-methoxytryptamine, 5-methoxytryptophol and melatonin after 5-methoxytryptamine administration of golden hamsters: physiological implications. Journal of Pineal Research, 9(2), 123-130.

- Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-Dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659-666.

- Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337.

- Gatch, M. B., et al. (2019). Head Twitch Response a–j Number of head-twitch events during a 10-min...

- Kaplan, C. D., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.

-

Wikipedia contributors. (2024, March 1). Head-twitch response. In Wikipedia, The Free Encyclopedia. Retrieved March 29, 2026, from [Link]

- Sun, S., et al. (2003). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay and Drug Development Technologies, 1(1), 115-124.

- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.

- Grossman, C. J., et al. (1993). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 109(2), 618-624.

- Roth, B. L. (n.d.). Assay buffers. PDSP.

- Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710.

- Glennon, R. A., et al. (2000). 2-Substituted Tryptamines: Agents with Selectivity for 5-HT 6 Serotonin Receptors. Journal of Medicinal Chemistry, 43(5), 1011-1018.

- Gallaher, T. K. (1994). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue University.

- Tigyi, G., et al. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 874, 31-41.

- Wacker, D., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.

- Blossom Analysis. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.

- Speeter, M. E., & Anthony, W. C. (1954). The action of oxalyl chloride on indoles: a new approach to the synthesis of tryptamines. Journal of the American Chemical Society, 76(23), 6208-6210.

- Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,546,243. Washington, DC: U.S.

- Ralevic, V., & Kendall, D. A. (2009). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Methods in Molecular Biology, 552, 233-247.

- Li, Y., et al. (2022). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 27(19), 6537.

- Creative Bioarray. (n.d.).

- Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(2), 274-285.

- CN101362715B - Preparation method of N-acetyl-5-methoxytryptamine - Google P

- Abcam. (n.d.). Fura-2 AM imaging protocol.

- Sherwood, A. M., et al. (2025).

- CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google P

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine.

- Reddy, T. J., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1469.

- Organic Syntheses Procedure. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.

-

Wikipedia contributors. (2024, March 19). Substituted tryptamine. In Wikipedia, The Free Encyclopedia. Retrieved March 29, 2026, from [Link]

-

Wikipedia contributors. (2024, January 23). 6-Methoxytryptamine. In Wikipedia, The Free Encyclopedia. Retrieved March 29, 2026, from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 7. 6-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. beckman.com [beckman.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. bosterbio.com [bosterbio.com]

- 26. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Total Synthesis Pathway for 6-Fluoro-5-methoxytryptamine

Executive Summary & Mechanistic Rationale

The molecule indolethanamine, 6-fluoro-5-methoxy- (commonly known as 6-fluoro-5-methoxytryptamine) is a highly valuable building block in neuropharmacology and radiochemistry[1]. The strategic placement of a methoxy group at the C5 position mimics the 5-hydroxyl group of endogenous serotonin, providing high affinity for 5-HT receptors. Concurrently, fluorine substitution at the C6 position blocks metabolic oxidation, enhances blood-brain barrier penetration via pKa modulation, and serves as a critical structural motif for 5-HT6 receptor antagonists[2] and PET imaging precursors[3].

To synthesize this primary tryptamine, direct alkylation of the indole core is notoriously inefficient due to polyalkylation and poor regioselectivity. Instead, this protocol utilizes a modified Speeter-Anthony tryptamine synthesis [4]. This three-step pathway leverages the inherent nucleophilicity of the indole C3 position, sequentially utilizing oxalyl chloride for regioselective acylation, ammonia for amidation, and Lithium Aluminum Hydride (LiAlH 4 ) for global reduction[5].

Retrosynthetic Strategy & Pathway Visualization

The starting material, 6-fluoro-5-methoxyindole, can be synthesized via anhydrous hydrogen iodide-mediated reductive indolization of cyclopropyl hydrazones[6] or sourced commercially. The forward synthesis is designed as a self-validating system : each step produces a distinct physical change (precipitation, gas evolution, or color shift) that allows the chemist to verify reaction progress without immediate chromatographic analysis.

Speeter-Anthony synthesis pathway for 6-fluoro-5-methoxytryptamine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale synthesis.

| Step | Intermediate / Target | Reagents & Solvents | Eq. | Temp | Time | Expected Yield |

| 1 | 6-Fluoro-5-methoxy-3-indoleglyoxylyl chloride | Oxalyl chloride (in Et 2 O) | 1.2 | 0 °C | 2 h | 90–95% |

| 2 | 6-Fluoro-5-methoxy-3-indoleglyoxylamide | NH 3 (aq, 28%) or NH 3 /MeOH | 5.0 | 0 °C → RT | 4 h | 85–90% |

| 3 | 6-Fluoro-5-methoxytryptamine | LiAlH 4 (in THF) | 4.0 | 66 °C | 12 h | 70–80% |

Step-by-Step Experimental Protocols

Phase 1: Regioselective C3-Acylation

Objective: Installation of the highly reactive glyoxylyl chloride moiety at the C3 position. Causality: Oxalyl chloride is highly electrophilic. By running the reaction at 0 °C in an anhydrous, non-polar solvent (diethyl ether), we prevent the degradation of oxalyl chloride and suppress unwanted side reactions. The indole's electron-rich C3 position attacks the oxalyl chloride without the need for a Lewis acid catalyst[4].

-

Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon.

-

Dissolution: Dissolve 1.65 g (10.0 mmol) of 6-fluoro-5-methoxyindole in 50 mL of anhydrous diethyl ether (Et 2 O).

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

-

Addition: Dropwise, add 1.03 mL (12.0 mmol, 1.2 eq) of oxalyl chloride over 20 minutes.

-

Self-Validation: As the reaction proceeds, a vibrant yellow-to-orange precipitate of the glyoxylyl chloride intermediate will crash out of the solution. This precipitation drives the reaction forward by removing the product from the liquid phase.

-

Isolation: After 2 hours of stirring, evaporate the solvent and excess oxalyl chloride under reduced pressure. The crude solid is used immediately in Phase 2 to prevent atmospheric hydrolysis.

Phase 2: Amidation

Objective: Conversion of the acid chloride to a primary amide. Causality: A vast excess of ammonia (5.0 eq) is utilized. Ammonia serves a dual purpose: it acts as the nucleophile to form the amide bond and as the acid scavenger to neutralize the generated HCl. This prevents the acidic degradation of the indole core[5].

-

Suspension: Suspend the crude glyoxylyl chloride from Phase 1 in 40 mL of anhydrous Tetrahydrofuran (THF) at 0 °C.

-

Quenching: Slowly add 3.5 mL of 28% aqueous ammonium hydroxide (approx. 50 mmol, 5.0 eq) dropwise.

-

Self-Validation: The addition will be exothermic, and the suspension will change in texture and color as the amide forms.

-

Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Workup: Concentrate the mixture under vacuum. Suspend the resulting solid in 50 mL of ice-cold distilled water to dissolve the NH 4 Cl salts. Filter the solid, wash with cold water, and dry overnight in a vacuum desiccator at 60 °C to yield the glyoxylamide.

Phase 3: Global Reduction & Fieser Workup

Objective: Reduction of both the ketone and amide carbonyls to yield the primary ethanamine side chain. Causality: Lithium Aluminum Hydride (LiAlH 4 ) is a powerful reducing agent required to fully strip the oxygen atoms from the dicarbonyl intermediate. Because LAH reductions of amides are highly exothermic and produce hydrogen gas, the reagent must be handled under strict inert conditions[5].

-

Reagent Preparation: In a dry 250 mL two-neck flask under Argon, suspend 1.52 g (40.0 mmol, 4.0 eq) of LiAlH 4 in 60 mL of anhydrous THF at 0 °C.

-

Substrate Addition: Dissolve the glyoxylamide (approx. 10 mmol) in 30 mL of anhydrous THF. Add this solution dropwise to the LAH suspension over 45 minutes to control H 2 gas evolution.

-

Reflux: Equip the flask with a reflux condenser. Heat the reaction to 66 °C (THF reflux) and stir for 12 hours. The elevated temperature is critical to push the reduction of the highly stable amide intermediate to completion.

-

Cooling: Cool the reaction mixture back to 0 °C.

The Fieser Workup (Critical Protocol)

Causality: Standard aqueous quenching of LAH produces a gelatinous aluminum hydroxide emulsion that traps the product and is impossible to filter. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid, maximizing the recovery of the freebase tryptamine[5].

Fieser workup protocol for the safe quenching of Lithium Aluminum Hydride.

-

Quench Execution (Based on x=1.52 g of LiAlH 4 ):

-

Slowly add 1.52 mL of H 2 O dropwise (Caution: Vigorous H 2 evolution).

-

Add 1.52 mL of 15% aqueous NaOH dropwise.

-

Add 4.56 mL of H 2 O dropwise.

-

-

Self-Validation: Stir the mixture for 15 minutes. The gray suspension will transition into a stark white, granular precipitate.

-

Isolation: Filter the salts through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 30 mL) to extract any trapped product.

-

Final Purification: Concentrate the filtrate under reduced pressure. Purify the crude freebase via flash column chromatography (DCM:MeOH:NH 4 OH, 90:9:1) to yield pure 6-fluoro-5-methoxytryptamine.

Analytical Validation

To confirm the structural integrity of 6-fluoro-5-methoxytryptamine, the following analytical signatures should be verified:

-

1 H NMR (300 MHz, d 6 -DMSO): Expected shifts include the ethanamine side chain protons at ~2.8–3.0 ppm (m, 4H), the methoxy singlet at ~3.85 ppm (s, 3H), and the distinct aromatic protons of the fluoro-methoxy substituted indole ring[2].

-

Mass Spectrometry: Exact mass for C 11 H 13 FN 2 O is 208.10 g/mol [1].

References

-

PubChem - Indolethanamine, 6-fluoro-5-methoxy-. National Center for Biotechnology Information. 1

-

ResearchGate - Synthesis of carbon-11-labeled 4-aryl-4H-chromens as new PET agents for imaging of apoptosis in cancer. 3

-

Google Patents - HRP20030771A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor.2

-

ACS Publications - Anhydrous Hydrogen Iodide-Mediated Reductive Indolization of In Situ-Generated Cyclopropyl Hydrazones. Organic Letters. 6

-

Wikipedia - Speeter–Anthony route. 4

-

Benchchem - Application Notes and Protocols for the Synthesis of 4-Methoxy-DMT via Speeter. 5

Sources

- 1. Indolethanamine, 6-fluoro-5-methoxy- | C11H13FN2O | CID 601383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HRP20030771A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht<sub>6</sub> receptor - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Speeter–Anthony route - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the In Vitro Characterization of 6-fluoro-5-methoxy-indoleethanamine

Introduction

6-fluoro-5-methoxy-indoleethanamine is a novel synthetic tryptamine analog. Its structural similarity to endogenous neurotransmitters like serotonin and melatonin, as well as other psychoactive tryptamines, suggests a potential interaction with the serotonergic system. A thorough in vitro pharmacological and safety profiling is paramount to understanding its mechanism of action, therapeutic potential, and potential liabilities. This guide provides a comprehensive suite of detailed protocols for the in vitro characterization of 6-fluoro-5-methoxy-indoleethanamine, designed for researchers and scientists in drug development. The protocols are structured to provide not just a sequence of steps, but also the scientific rationale behind the experimental design, ensuring robust and reproducible data generation.

Pharmacological Characterization

The primary objective of the initial pharmacological assessment is to determine the affinity and functional activity of 6-fluoro-5-methoxy-indoleethanamine at key serotonin (5-HT) receptors. The following assays are fundamental to building a comprehensive pharmacological profile.

Serotonin Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

This protocol is designed to determine the binding affinity (Ki) of 6-fluoro-5-methoxy-indoleethanamine for the human 5-HT₂A and 5-HT₂B receptors.[1][2][3]

Materials and Reagents:

-

Test Compound: 6-fluoro-5-methoxy-indoleethanamine

-

Radioligands: [³H]Ketanserin (for 5-HT₂A), [³H]LSD (for 5-HT₂B)

-

Cell Membranes: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A or 5-HT₂B receptor.[1][2][3]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Ligand: 10 µM Ketanserin (for 5-HT₂A), 10 µM Serotonin (for 5-HT₂B).

-

96-well Microplates: Polypropylene, round-bottom.

-

Filtration Apparatus: Cell harvester with GF/C filter mats.

-

Scintillation Cocktail and Vials.

-

Liquid Scintillation Counter.

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 6-fluoro-5-methoxy-indoleethanamine in 100% DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

-

Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).[4] Dilute the membranes in assay buffer to a final concentration that yields an adequate signal-to-noise ratio (typically 10-20 µg of protein per well).

-

Assay Setup (in triplicate):

-

Total Binding: 25 µL of radioligand, 25 µL of assay buffer, and 200 µL of diluted cell membranes.

-

Non-specific Binding (NSB): 25 µL of radioligand, 25 µL of non-specific binding ligand, and 200 µL of diluted cell membranes.

-

Competitive Binding: 25 µL of radioligand, 25 µL of each concentration of 6-fluoro-5-methoxy-indoleethanamine, and 200 µL of diluted cell membranes.

-

-

Incubation: Incubate the plates at 27°C for 60 minutes.[4]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through GF/C filter mats pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.[4]

-

Radioactivity Measurement: Place the filter mats in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation:

| Parameter | 5-HT₂A Receptor | 5-HT₂B Receptor |

| Radioligand | [³H]Ketanserin | [³H]LSD |

| Kd of Radioligand (nM) | Insert literature value | Insert literature value |

| IC₅₀ (nM) | Experimental value | Experimental value |

| Ki (nM) | Calculated value | Calculated value |

| Hill Slope | Experimental value | Experimental value |

Functional Activity at Serotonin Receptors

Functional assays are essential to determine whether 6-fluoro-5-methoxy-indoleethanamine acts as an agonist, antagonist, or inverse agonist at its target receptors. The choice of assay depends on the G-protein coupling of the receptor subtype.

This protocol is suitable for assessing the functional activity of the test compound at Gαi-coupled receptors (e.g., 5-HT₁A) and Gαs-coupled receptors (e.g., 5-HT₄).[5][6][7] For Gαi-coupled receptors, agonist stimulation will lead to a decrease in cAMP levels, while for Gαs-coupled receptors, agonist stimulation will cause an increase in cAMP.[8]

Materials and Reagents:

-

Test Compound: 6-fluoro-5-methoxy-indoleethanamine

-

Cell Line: A stable cell line expressing the human 5-HT₁A or 5-HT₄ receptor (e.g., CHO-K1 or HEK293).

-